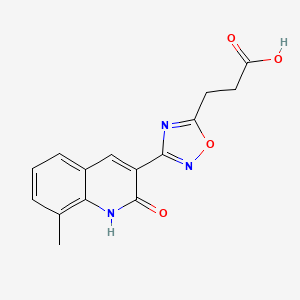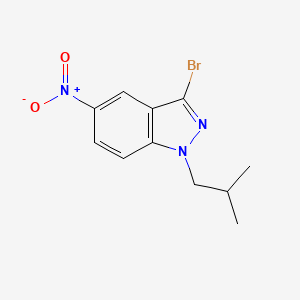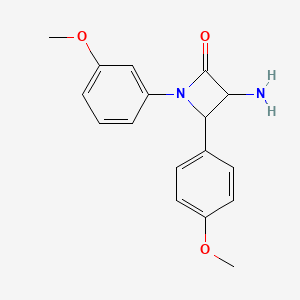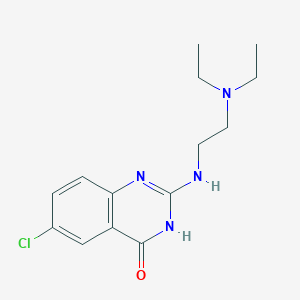
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a pyrazol-4-amine moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-(Trifluoromethyl)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(Trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions.
Coupling with Pyrazole: The sulfonyl chloride intermediate is then reacted with pyrazole in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by electron-donating groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiophenols, which can form electron donor-acceptor complexes with the compound.
Oxidation: Oxidizing agents such as peroxides or transition metal catalysts can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can lead to the formation of S-trifluoromethylated products .
Scientific Research Applications
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity . The sulfonyl group can also participate in covalent interactions with active site residues, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the pyrazole moiety.
Trifluoromethyl phenyl sulfone: Similar in structure but used primarily as a nucleophilic trifluoromethylating agent.
Uniqueness
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethyl, sulfonyl, and pyrazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C10H8F3N3O2S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpyrazol-4-amine |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-1-3-9(4-2-7)19(17,18)16-6-8(14)5-15-16/h1-6H,14H2 |
InChI Key |
PBNFFLYOVXNDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)
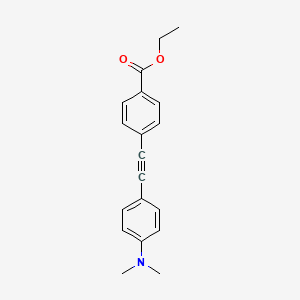
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)


